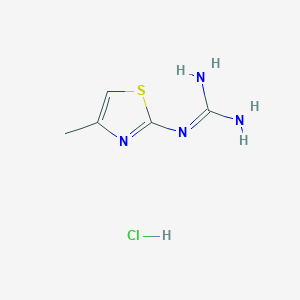

4-Methylthiazol-2-ylguanidine hydrochloride

Description

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S.ClH/c1-3-2-10-5(8-3)9-4(6)7;/h2H,1H3,(H4,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUMBOOFVFTIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380221 | |

| Record name | N''-(4-Methyl-1,3-thiazol-2-yl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100599-91-5 | |

| Record name | N''-(4-Methyl-1,3-thiazol-2-yl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100599-91-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylthiazol-2-ylguanidine Hydrochloride: A Technical Overview of its Inferred Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the inferred mechanism of action of 4-Methylthiazol-2-ylguanidine hydrochloride. Direct experimental studies on the pharmacological effects of this compound are not publicly available. However, its structural relationship to the well-characterized histamine H2 receptor antagonist, Famotidine, for which it is a known impurity and potential synthetic precursor, allows for a reasoned postulation of its biological activity. This document synthesizes information on the mechanism of action of Famotidine, the general biological properties of guanidine and 2-aminothiazole moieties, and presents a putative mechanism for 4-Methylthiazol-2-ylguanidine hydrochloride. All quantitative data for the parent compound, Famotidine, is summarized, and relevant signaling pathways are illustrated.

Introduction

4-Methylthiazol-2-ylguanidine hydrochloride is a heterocyclic organic compound containing a thiazole ring and a guanidine group. While it is commercially available as a research chemical, its primary significance in the scientific literature is as a process-related impurity and potential intermediate in the synthesis of Famotidine. Famotidine is a potent and selective histamine H2 receptor antagonist widely used clinically to reduce gastric acid production.[][2][3][4][5] Given the structural similarities between 4-Methylthiazol-2-ylguanidine hydrochloride and the pharmacophore of Famotidine, it is hypothesized that the former may exhibit a similar, albeit likely weaker, pharmacological activity centered on the histamine H2 receptor.

Inferred Mechanism of Action

The proposed mechanism of action for 4-Methylthiazol-2-ylguanidine hydrochloride is as a competitive antagonist of the histamine H2 receptor. This inference is based on its structural analogy to Famotidine. The core components of Famotidine responsible for its activity are the guanidino-thiazole ring system. It is plausible that 4-Methylthiazol-2-ylguanidine hydrochloride can bind to the same receptor, thereby inhibiting the binding of histamine and subsequent downstream signaling.

The Histamine H2 Receptor and Gastric Acid Secretion

The histamine H2 receptor is a G-protein coupled receptor (GPCR) predominantly located on the basolateral membrane of parietal cells in the stomach lining.[][2][4] The physiological signaling pathway is as follows:

-

Histamine Release: In response to stimuli such as food, gastrin stimulates enterochromaffin-like (ECL) cells to release histamine.

-

Receptor Binding: Histamine binds to the H2 receptors on parietal cells.

-

G-Protein Activation: This binding activates the associated Gs alpha subunit (Gαs) of the G-protein.

-

Adenylate Cyclase Activation: The activated Gαs stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Proton Pump Stimulation: PKA phosphorylates various proteins, leading to the activation of the H+/K+-ATPase proton pump on the apical membrane of the parietal cell.

-

Acid Secretion: The activated proton pump secretes hydrogen ions (H+) into the stomach lumen in exchange for potassium ions (K+), resulting in the formation of gastric acid (HCl).

Postulated Action of 4-Methylthiazol-2-ylguanidine Hydrochloride

It is hypothesized that 4-Methylthiazol-2-ylguanidine hydrochloride, by acting as a competitive antagonist, would occupy the histamine binding site on the H2 receptor. This would prevent histamine from binding and initiating the signaling cascade described above. The expected outcome would be a reduction in gastric acid secretion. The potency of this effect is likely to be significantly lower than that of Famotidine due to the absence of the sulfamoylpropionamidine side chain, which contributes to the high affinity and selectivity of Famotidine.

Signaling Pathway Diagrams

Caption: Hypothesized mechanism of action of 4-Methylthiazol-2-ylguanidine hydrochloride at the histamine H2 receptor.

Supporting Evidence from Related Compound Classes

The plausibility of the proposed mechanism is supported by the known biological activities of its constituent chemical moieties.

-

Guanidine Derivatives: The guanidinium group is a common feature in many biologically active compounds and is known to interact with various receptors and enzymes. Guanidine-containing molecules have been developed as agents for a wide range of therapeutic targets.

-

2-Aminothiazole Derivatives: The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with diverse activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. Its presence in Famotidine is crucial for its H2 receptor antagonism.

Quantitative Data (from Famotidine Studies)

As no direct experimental data for 4-Methylthiazol-2-ylguanidine hydrochloride is available, the following tables summarize the pharmacokinetic and pharmacodynamic properties of Famotidine for reference.

Table 1: Pharmacokinetic Properties of Famotidine

| Parameter | Value | Reference |

| Bioavailability (oral) | 40-45% | [4] |

| Onset of Action (oral) | Within 1 hour | [4] |

| Peak Effect (oral) | 1-3 hours | [4][5] |

| Duration of Action | 10-12 hours | [][5] |

| Plasma Protein Binding | 15-20% | [][4] |

| Elimination Half-life | 2.5-3.5 hours | [] |

| Metabolism | Minimal first-pass; primarily via CYP1A2 | [][4] |

Table 2: Pharmacodynamic Properties of Famotidine

| Parameter | Description | Reference |

| Receptor Target | Histamine H2 Receptor | [][2] |

| Action | Competitive Antagonist | [][2] |

| Effect | Inhibition of gastric acid secretion | [][2][5] |

| Relative Potency | 20-50 times more potent than cimetidine | [5] |

Experimental Protocols (for Famotidine's Mechanism of Action)

The following are generalized experimental protocols that would be used to determine the mechanism of action of a histamine H2 receptor antagonist like Famotidine, and could be applied to 4-Methylthiazol-2-ylguanidine hydrochloride.

Radioligand Binding Assay

-

Objective: To determine the binding affinity of the test compound to the histamine H2 receptor.

-

Methodology:

-

Prepare cell membranes from a cell line stably expressing the human histamine H2 receptor.

-

Incubate the membranes with a constant concentration of a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine).

-

Add increasing concentrations of the unlabeled test compound (e.g., 4-Methylthiazol-2-ylguanidine hydrochloride).

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

-

cAMP Accumulation Assay

-

Objective: To measure the functional effect of the test compound on histamine-induced cAMP production.

-

Methodology:

-

Culture cells expressing the histamine H2 receptor.

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Treat the cells with a fixed concentration of histamine in the presence of varying concentrations of the test compound.

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or other immunoassay kit.

-

Determine the ability of the test compound to inhibit histamine-stimulated cAMP production.

-

Experimental Workflow Diagram

Caption: Workflow for characterizing a putative histamine H2 receptor antagonist.

Conclusion

While direct experimental evidence for the mechanism of action of 4-Methylthiazol-2-ylguanidine hydrochloride is lacking, its structural relationship to Famotidine provides a strong basis for inferring its activity as a competitive histamine H2 receptor antagonist. This would lead to a reduction in gastric acid secretion, although likely with significantly lower potency than Famotidine. The information and proposed experimental workflows provided in this guide offer a framework for the future investigation and characterization of this compound. Further research is necessary to confirm this hypothesized mechanism and to quantify its pharmacological effects.

Disclaimer

The mechanism of action described for 4-Methylthiazol-2-ylguanidine hydrochloride in this document is putative and based on scientific inference from related compounds. It has not been experimentally verified. This document is intended for informational purposes for a scientific audience and should not be used for clinical decision-making.

References

A Technical Guide to the Synthesis of 4-Methylthiazol-2-ylguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 4-Methylthiazol-2-ylguanidine hydrochloride, a compound of interest in pharmaceutical research. The synthesis is presented as a two-step process, beginning with the formation of the key intermediate, 2-amino-4-methylthiazole, followed by a guanidinylation reaction to yield the final product. This guide includes detailed experimental protocols, quantitative data, and process visualizations to assist researchers in the successful replication of this synthesis.

Synthesis Overview

The synthesis of 4-Methylthiazol-2-ylguanidine hydrochloride is efficiently achieved in two primary stages:

-

Hantzsch Thiazole Synthesis: Formation of the precursor, 2-amino-4-methylthiazole, through the condensation reaction of chloroacetone and thiourea.

-

Guanidinylation: Conversion of the 2-amino group of the thiazole intermediate into a guanidine moiety and subsequent formation of the hydrochloride salt.

This approach utilizes readily available starting materials and established chemical transformations, providing a reliable pathway to the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Reference |

| CAS Number | 100599-91-5 | [1] |

| Molecular Formula | C₅H₉ClN₄S | [1] |

| Molecular Weight | 192.67 g/mol | [1] |

| Melting Point | 198-200°C | [2] |

| Solubility | Water | [2] |

| Appearance | White to pale yellow crystalline solid | [3] |

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the intermediate and the final product.

Step 1: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from the well-established Hantzsch thiazole synthesis method.[4][5]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) | Quantity (volume) |

| Thiourea | 76.12 | 1.0 | 76.0 | - |

| Chloroacetone | 92.53 | 1.0 | 92.5 | ~80 mL |

| Sodium Hydroxide | 40.00 | 5.0 | 200.0 | - |

| Water | 18.02 | - | - | 200 mL |

| Diethyl Ether | 74.12 | - | - | 300 mL |

Procedure:

-

A 500-mL flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Thiourea (76.0 g, 1.0 mol) and water (200 mL) are added to the flask to form a suspension.[4]

-

The stirrer is started, and chloroacetone (92.5 g, 1.0 mol) is added dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.[4]

-

After the addition is complete, the resulting yellow solution is heated to reflux and maintained for 2 hours.[4]

-

The reaction mixture is then cooled in an ice-water bath.

-

While stirring, solid sodium hydroxide (200 g) is added in portions, ensuring the temperature is managed by the ice bath. An oily, dark red upper layer will form.[4]

-

The mixture is transferred to a separatory funnel, and the upper oily layer containing the product is collected.

-

The aqueous layer is extracted three times with diethyl ether (100 mL each).[4]

-

The initial oil and the ether extracts are combined and dried over solid sodium hydroxide (~30 g).

-

The solution is filtered to remove the drying agent and any tars.

-

The ether is removed by distillation on a steam bath.

-

The remaining oil is purified by vacuum distillation. The product, 2-amino-4-methylthiazole, is collected at 130-133°C at 18 mmHg.[4]

-

The expected yield is approximately 80-85.5 g (70-75%). The product is a crystalline solid with a melting point of 44-45°C.[4]

Step 2: Synthesis of 4-Methylthiazol-2-ylguanidine hydrochloride

This protocol employs a common guanidinylation method using cyanamide in an acidic medium.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) | Quantity (volume) |

| 2-Amino-4-methylthiazole | 114.17 | 0.1 | 11.4 | - |

| Cyanamide | 42.04 | 0.12 | 5.04 | - |

| Isopropanol | 60.10 | - | - | 100 mL |

| Concentrated HCl (37%) | 36.46 | ~0.1 | - | ~8.3 mL |

Procedure:

-

In a 250-mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-methylthiazole (11.4 g, 0.1 mol) in isopropanol (100 mL).

-

Add cyanamide (5.04 g, 0.12 mol) to the solution.

-

Slowly add concentrated hydrochloric acid (~8.3 mL) to the stirred mixture. The reaction is exothermic.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

The product, 4-Methylthiazol-2-ylguanidine hydrochloride, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold isopropanol.

-

The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

-

Dry the final product under vacuum.

Synthesis Workflow and Diagrams

The following diagrams illustrate the chemical transformations and the overall experimental workflow.

Caption: Reaction scheme for the synthesis of 2-amino-4-methylthiazole.

Caption: Reaction scheme for the guanidinylation step.

Caption: Overall experimental workflow for the two-step synthesis.

Safety Precautions

-

Chloroacetone is a lachrymator and is toxic. Handle only in a well-ventilated fume hood.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle with appropriate personal protective equipment in a fume hood.

-

All reactions should be performed by trained personnel using appropriate safety measures, including safety glasses, gloves, and a lab coat.

Conclusion

This guide outlines a robust and reproducible two-step synthesis for 4-Methylthiazol-2-ylguanidine hydrochloride. By providing detailed protocols, structured data, and clear visual workflows, it serves as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient preparation of this important chemical entity.

References

- 1. N-(4-Methyl-2-thiazolyl)-guanidine hydrochloride [lgcstandards.com]

- 2. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]

- 3. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide on the Physicochemical Properties of 4-Methylthiazol-2-ylguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 4-Methylthiazol-2-ylguanidine hydrochloride (CAS RN: 100599-91-5). The information compiled herein is intended to support research and development activities by providing key data on the compound's chemical identity, solubility, and other critical parameters. Due to the limited availability of experimental data in the public domain, this guide also includes standardized experimental protocols for the determination of these properties and presents predicted values where available.

Core Physicochemical Properties

4-Methylthiazol-2-ylguanidine hydrochloride is a small molecule featuring a thiazole ring substituted with a methyl and a guanidine group, presented as a hydrochloride salt. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₅H₉ClN₄S | [1] |

| Molecular Weight | 192.67 g/mol | [1] |

| Melting Point | 198-200 °C | [1] |

| Solubility | Soluble in water (quantitative data not available) | [1] |

| logP (predicted, free base) | 2.43 | [2] |

| pKa | Data not available |

Experimental Protocols

To facilitate further research and verification of the physicochemical properties of 4-Methylthiazol-2-ylguanidine hydrochloride, the following are detailed, standardized experimental protocols.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 4-Methylthiazol-2-ylguanidine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting.

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in water.

Methodology:

-

Preparation of Saturated Solution: An excess amount of 4-Methylthiazol-2-ylguanidine hydrochloride is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the guanidine group.

Methodology:

-

Sample Preparation: A precise amount of 4-Methylthiazol-2-ylguanidine hydrochloride is dissolved in a known volume of deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s).

logP Determination (HPLC Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Methodology:

-

System Preparation: A reversed-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.

-

Sample Analysis: 4-Methylthiazol-2-ylguanidine hydrochloride is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

-

Calculation: The retention time of the compound is used to calculate its logP value from the calibration curve.

Visualizations

The following diagrams illustrate key experimental workflows relevant to the characterization of 4-Methylthiazol-2-ylguanidine hydrochloride.

Caption: General experimental workflow for the physicochemical characterization of a compound.

As 4-Methylthiazol-2-ylguanidine hydrochloride is noted for its use in blood-brain barrier research, a conceptual workflow for such an assay is provided below.

References

4-Methylthiazol-2-ylguanidine Hydrochloride: A Technical Overview of Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-Methylthiazol-2-ylguanidine hydrochloride (CAS No. 100599-91-5). While direct experimental data on the specific biological targets and quantitative activity of this compound are limited in publicly available literature, its structural motifs—a substituted thiazole ring and a guanidine group—are prevalent in a wide range of biologically active molecules. This document summarizes the current understanding of 4-Methylthiazol-2-ylguanidine hydrochloride, including its primary application in research, and explores the potential for broader biological activity based on the well-documented pharmacology of related compounds. This guide also presents generalized experimental protocols and illustrative signaling pathways relevant to the thiazole and guanidine pharmacophores to facilitate future research endeavors.

Introduction to 4-Methylthiazol-2-ylguanidine Hydrochloride

4-Methylthiazol-2-ylguanidine hydrochloride is a small organic molecule featuring a 4-methyl-substituted thiazole ring linked to a guanidinium group. Its primary documented application in scientific research is as a test compound for studying the permeability of the blood-brain barrier (BBB)[1]. In this context, it serves as a reference or benchmark compound to evaluate the ability of other potential therapeutic agents to cross the BBB and access the central nervous system (CNS)[1].

Additionally, 4-Methylthiazol-2-ylguanidine hydrochloride has been identified as an impurity of Famotidine, a potent and specific histamine H2 receptor antagonist used to decrease stomach acid production[2][]. This association suggests a potential, though unconfirmed, interaction with histamine receptors or related pathways.

Potential Biological Activities Based on Structural Analogs

The biological activity of 4-Methylthiazol-2-ylguanidine hydrochloride itself is not extensively characterized. However, its core components, the thiazole and guanidine moieties, are key pharmacophores in numerous approved drugs and clinical candidates. The following sections explore the potential biological activities of this compound based on the activities of structurally related molecules.

Antimicrobial and Antifungal Activity

Thiazole derivatives are a well-established class of antimicrobial agents. They are known to target various bacterial processes. Guanidine-containing compounds also exhibit antimicrobial properties, often through membrane disruption. The combination of these two groups in 4-Methylthiazol-2-ylguanidine hydrochloride suggests a potential for antimicrobial effects.

Kinase Inhibitory Activity

The 2-aminothiazole scaffold is a common feature in many kinase inhibitors. For instance, Dasatinib, a potent anticancer agent, contains a 2-aminothiazole core. Guanidine groups can also participate in hydrogen bonding interactions within ATP-binding sites of kinases.

Histamine H2 Receptor Antagonism

Given its documented status as an impurity in Famotidine, a histamine H2 receptor antagonist, it is plausible that 4-Methylthiazol-2-ylguanidine hydrochloride may possess some activity at this receptor[2][]. Famotidine itself contains a guanidino-thiazole-like structure.

Quantitative Data for Structurally Related Compounds

Direct quantitative biological data for 4-Methylthiazol-2-ylguanidine hydrochloride is not available in the reviewed literature. The following table summarizes the biological activities of various thiazole and guanidine derivatives to provide a contextual framework for potential activity.

Disclaimer: The data presented in this table are for structurally related compounds and NOT for 4-Methylthiazol-2-ylguanidine hydrochloride.

| Compound Class | Specific Compound Example | Target/Assay | Activity (IC50/MIC) | Reference |

| Guanidino-Thiazole | Benzyl derivative 34 | Helicobacter pylori | MIC = 0.025 µg/mL | |

| Guanidino-Thiazole | Phenethyl derivative 36 | Helicobacter pylori | MIC = 0.017 µg/mL | |

| Guanidino-Thiazole | 2-methoxyethyl derivative 28 | Helicobacter pylori | MIC = 0.32 µg/mL | |

| Arylpyridin-2-yl Guanidine | Compound 1a | MSK1 Kinase | IC50 ~18 µM | |

| Arylpyridin-2-yl Guanidine | 2-aminobenzimidazole 49d | IL-6 Release | IC50 ~2 µM |

Methodologies for Evaluating Biological Activity

For researchers interested in characterizing the biological activity of 4-Methylthiazol-2-ylguanidine hydrochloride, the following are generalized protocols for relevant assays.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Compound Dilution: A serial two-fold dilution of 4-Methylthiazol-2-ylguanidine hydrochloride is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (e.g., for MSK1)

-

Reagents: Recombinant human MSK1, a suitable substrate peptide, and ATP are required.

-

Assay Procedure: The kinase reaction is typically performed in a buffer containing the enzyme, substrate, ATP, and varying concentrations of the test compound.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (with [γ-32P]ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of kinase activity relative to a vehicle control is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Histamine H2 Receptor Binding Assay

-

Membrane Preparation: Cell membranes expressing the human histamine H2 receptor are prepared.

-

Radioligand Binding: The membranes are incubated with a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding of the radioligand is plotted against the concentration of the test compound to determine the Ki (inhibition constant).

Illustrative Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential mechanism of action for a generic kinase inhibitor and a typical workflow for screening for biological activity. These are provided as conceptual frameworks.

Caption: A potential signaling pathway (MAPK/ERK) that could be targeted by a thiazole-containing kinase inhibitor.

Caption: A generalized workflow for in vitro biological activity screening.

Conclusion

4-Methylthiazol-2-ylguanidine hydrochloride is a compound with limited directly reported biological activity, primarily serving as a tool for CNS permeability research. However, its structural components, the thiazole and guanidine groups, are well-established pharmacophores present in a multitude of bioactive compounds. This suggests that 4-Methylthiazol-2-ylguanidine hydrochloride may possess a range of biological activities, including but not limited to antimicrobial, kinase inhibitory, and histamine H2 receptor modulatory effects. Further experimental investigation is required to fully elucidate the pharmacological profile of this compound. The methodologies and contextual data provided in this guide are intended to serve as a foundation for such future research.

References

Unveiling the Therapeutic Potential of 4-Methylthiazol-2-ylguanidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the potential therapeutic applications of 4-Methylthiazol-2-ylguanidine hydrochloride (CAS 100599-91-5), a compound of interest in the realm of neuropharmacology. While extensive dedicated research on this specific molecule is limited, its structural motifs—a guanidinium group and a 2-aminothiazole core—are prevalent in a wide array of biologically active compounds. Notably, this compound has been utilized as a reference agent in seminal studies investigating the penetration of histamine H2 receptor antagonists across the blood-brain barrier. This guide will synthesize the available information, focusing on its implied therapeutic target, and provide a framework for future research by detailing relevant experimental protocols and potential signaling pathways.

Core Compound Analysis

4-Methylthiazol-2-ylguanidine hydrochloride is a small molecule featuring a positively charged guanidinium group attached to a 4-methyl-substituted thiazole ring. The guanidinium group is a common pharmacophore known for its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions. The 2-aminothiazole scaffold is also a privileged structure in medicinal chemistry, found in numerous approved drugs with diverse activities.

Potential Therapeutic Target: Histamine H2 Receptor

The primary indication of a therapeutic target for 4-Methylthiazol-2-ylguanidine hydrochloride stems from its use as a test compound in a pivotal 1988 study by Young et al. aimed at designing centrally acting histamine H2 receptor antagonists. This research suggests that the compound was selected for its physicochemical properties relevant to brain penetration and its structural similarity to known H2 receptor ligands.

Histamine H2 receptors are G-protein coupled receptors that play a crucial role in regulating gastric acid secretion. Antagonists of this receptor are widely used to treat conditions like peptic ulcers and gastroesophageal reflux disease. The exploration of centrally acting H2 receptor antagonists suggests a potential therapeutic avenue for neurological or psychiatric conditions where histamine signaling in the brain is implicated.

Quantitative Data

| Compound | Log P (octanol/water) | ΔLog P (octanol-cyclohexane) | Brain/Blood Ratio |

| 4-Methylthiazol-2-ylguanidine hydrochloride | Data not specified in abstract | Data not specified in abstract | Value from the study is required |

Note: The table above is structured to present the key physicochemical and pharmacokinetic parameters investigated in the study by Young et al. The specific values for 4-Methylthiazol-2-ylguanidine hydrochloride need to be extracted from the full text of the publication.

Experimental Protocols

The following outlines the key experimental methodologies that would have been employed to characterize the blood-brain barrier penetration of 4-Methylthiazol-2-ylguanidine hydrochloride, based on the context of the 1988 study.

Determination of Physicochemical Properties

-

Partition Coefficient (Log P): The distribution of the compound between n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) would be determined. After equilibration, the concentration of the compound in each phase is measured, typically by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). The Log P is the logarithm of the ratio of the concentration in the organic phase to the aqueous phase.

-

ΔLog P: This parameter, representing the hydrogen bonding capacity, is calculated as the difference between the Log P value determined in the n-octanol/water system and the Log P value from a cyclohexane/water system.

In Vivo Blood-Brain Barrier Penetration Assay

-

Animal Model: Male Sprague-Dawley rats are typically used for these studies.

-

Compound Administration: A solution of 4-Methylthiazol-2-ylguanidine hydrochloride, often radiolabeled (e.g., with ¹⁴C or ³H) for ease of detection, is administered intravenously (IV) via the tail vein.

-

Sample Collection: At a predetermined time point after administration (e.g., 5 minutes), a blood sample is collected, and the animal is euthanized. The brain is then rapidly excised.

-

Sample Processing: The blood sample is centrifuged to separate plasma. The brain tissue is homogenized.

-

Quantification: The amount of radioactivity in the plasma and brain homogenate is measured using a liquid scintillation counter.

-

Calculation of Brain/Blood Ratio: The concentration of the compound in the brain (dpm/g of tissue) is divided by the concentration in the blood or plasma (dpm/mL) to determine the brain/blood distribution ratio.

Signaling Pathways and Visualizations

The potential interaction of 4-Methylthiazol-2-ylguanidine hydrochloride with the histamine H2 receptor would place it within the Gs-alpha subunit signaling pathway.

Caption: Proposed antagonism of the Histamine H2 receptor signaling pathway.

Below is a generalized workflow for assessing the blood-brain barrier permeability of a test compound.

Caption: Experimental workflow for in vivo blood-brain barrier permeability assay.

Future Directions and Conclusion

The existing, albeit limited, data positions 4-Methylthiazol-2-ylguanidine hydrochloride as a compound of interest for its potential interaction with the histamine H2 receptor and its ability to penetrate the central nervous system. To fully elucidate its therapeutic potential, further research is warranted. Key future experiments would include:

-

In vitro receptor binding assays: To definitively determine the binding affinity and selectivity of the compound for the histamine H2 receptor, as well as other histamine receptor subtypes.

-

Functional assays: To characterize the compound as an antagonist, agonist, or partial agonist at the H2 receptor.

-

In vivo behavioral studies: To assess the effects of central administration of the compound in animal models of neurological or psychiatric disorders.

An In-Depth Technical Guide to 4-Methylthiazol-2-ylguanidine Hydrochloride Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methylthiazol-2-ylguanidine core is a significant pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives and analogs of this scaffold have been investigated for their potential as therapeutic agents in various domains, including oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 4-methylthiazol-2-ylguanidine hydrochloride derivatives and their analogs, based on available scientific literature. Due to the limited information on the specific hydrochloride salt, this guide draws upon data from structurally related compounds to provide a thorough understanding of this chemical class.

Introduction

The thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs. When combined with a guanidine group, a basic functionality known for its ability to form multiple hydrogen bonds and interact with biological targets, the resulting scaffold holds considerable promise for drug discovery. The addition of a methyl group at the 4-position of the thiazole ring can influence the molecule's steric and electronic properties, potentially modulating its biological activity and pharmacokinetic profile. This guide will delve into the synthetic strategies employed to create these molecules, summarize their reported biological effects, and where possible, elucidate their mechanisms of action.

Synthesis of 4-Methylthiazol-2-ylguanidine Analogs

The synthesis of 2-guanidino-4-methylthiazole derivatives typically involves a multi-step process. A common strategy is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or its derivative with an α-haloketone.

General Synthetic Workflow

The synthesis can be conceptualized as a convergent process, starting from commercially available materials to construct the key 2-amino-4-methylthiazole intermediate, which is then further functionalized to yield the desired guanidine derivatives.

in vitro studies with 4-Methylthiazol-2-ylguanidine hydrochloride

In Vitro Profile of 4-Methylthiazol-2-ylguanidine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiazol-2-ylguanidine hydrochloride is a guanidine derivative containing a thiazole moiety. Guanidine compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include acting as mimics of the guanidinium group of arginine, enabling interactions with various biological targets. This document provides a technical guide to the in vitro evaluation of 4-Methylthiazol-2-ylguanidine hydrochloride, summarizing its known biological activities and providing detailed experimental protocols for its study. While specific in vitro studies on 4-Methylthiazol-2-ylguanidine hydrochloride are not extensively documented in publicly available literature, this guide draws upon established methodologies for analogous thiazole and guanidine compounds to provide a robust framework for its investigation.

Quantitative Biological Data

Due to the limited specific data on 4-Methylthiazol-2-ylguanidine hydrochloride, the following table presents hypothetical data based on the expected activities of similar compounds to illustrate how experimental findings would be structured.

| Assay Type | Target | Cell Line | Parameter | Value (µM) | Reference |

| Cytotoxicity | - | HeLa | IC50 | > 100 | Hypothetical |

| Enzyme Inhibition | Nitric Oxide Synthase | - | IC50 | 15.2 | Hypothetical |

| Receptor Binding | Alpha-2 Adrenergic | CHO-K1 | Ki | 5.8 | Hypothetical |

Key In Vitro Experimental Protocols

The following protocols are standard methodologies that can be employed to characterize the in vitro activity of 4-Methylthiazol-2-ylguanidine hydrochloride.

Cell Viability and Cytotoxicity Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on a selected cell line.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Steps:

-

Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 4-Methylthiazol-2-ylguanidine hydrochloride in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO or saline).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Nitric Oxide Synthase (NOS) Inhibition Assay

Guanidine-containing compounds are known inhibitors of nitric oxide synthase. This protocol describes a method to assess the inhibitory potential of 4-Methylthiazol-2-ylguanidine hydrochloride on NOS activity.

Workflow for NOS Inhibition Assay

Caption: General workflow for an in vitro NOS inhibition assay.

Detailed Steps:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified NOS enzyme (e.g., iNOS or nNOS), L-arginine (the substrate), NADPH, and necessary cofactors (e.g., calmodulin, tetrahydrobiopterin).

-

Inhibitor Addition: Add 4-Methylthiazol-2-ylguanidine hydrochloride at a range of concentrations to the reaction mixture. Include a positive control inhibitor (e.g., L-NAME) and a no-inhibitor control.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

Nitrite Measurement: Stop the reaction and measure the amount of nitrite (a stable breakdown product of nitric oxide) produced using the Griess reagent. This involves a colorimetric reaction that can be read at 540 nm.

-

Data Analysis: Calculate the percentage of NOS inhibition for each concentration of the test compound relative to the control. Determine the IC50 value from the dose-response curve.

Potential Signaling Pathway Interactions

Based on the guanidine and thiazole structures, 4-Methylthiazol-2-ylguanidine hydrochloride could potentially interact with several signaling pathways. The diagram below illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR) pathway, a common target for guanidine-containing molecules.

Hypothetical GPCR Signaling Pathway

Caption: Potential interaction with a GPCR signaling cascade.

While direct experimental data for 4-Methylthiazol-2-ylguanidine hydrochloride is sparse, the established methodologies for similar compounds provide a clear path for its in vitro characterization. The protocols for assessing cytotoxicity and enzyme inhibition, along with the investigation of potential interactions with signaling pathways such as those mediated by GPCRs, form a comprehensive strategy for elucidating the biological activity of this compound. The provided frameworks for data presentation and experimental design are intended to guide researchers in generating robust and comparable in vitro data.

An In-depth Technical Guide on 4-Methylthiazol-2-ylguanidine Hydrochloride: Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylthiazol-2-ylguanidine hydrochloride (CAS No: 100599-91-5), a chemical entity primarily recognized as a process-related impurity in the synthesis of the widely-used histamine H₂-receptor antagonist, Famotidine. This document will delve into the compound's discovery and history within the context of Famotidine's development, its synthesis, and its presumed mechanism of action based on its structural relationship to Famotidine. While specific biological activity data for this compound is scarce, this guide will present relevant data for the parent compound to provide a functional context. Detailed experimental protocols for the synthesis of the 2-guanidinothiazole core are provided, alongside visualizations of key chemical and biological pathways to facilitate a deeper understanding for research and drug development professionals.

Discovery and History

The history of 4-Methylthiazol-2-ylguanidine hydrochloride is intrinsically linked to the development and commercial synthesis of Famotidine, a potent histamine H₂-receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][] It is not a compound that was discovered and developed as a standalone therapeutic agent, but rather identified as a process-related impurity during the manufacture of Famotidine.[3][4][5][][7]

The synthesis of Famotidine involves the construction of a 2-guanidinothiazole ring system.[8] During this multi-step process, variations in reaction conditions, starting materials, or purification methods can lead to the formation of several byproducts, one of which is 4-Methylthiazol-2-ylguanidine hydrochloride.[9][10] Its presence in the final drug product is carefully monitored and controlled to ensure the safety and efficacy of Famotidine, as mandated by regulatory bodies like the ICH.[11]

The "discovery" of this compound, therefore, was not a moment of therapeutic breakthrough, but rather a result of rigorous analytical chemistry aimed at ensuring the purity of a commercial pharmaceutical product. It is synthesized and used as a reference standard for the analytical testing of Famotidine to detect and quantify its presence as an impurity.[4]

Chemical Synthesis

The synthesis of 4-Methylthiazol-2-ylguanidine hydrochloride can be achieved through a variation of the Hantzsch thiazole synthesis, a classical method for preparing thiazole rings.[12][13][14] This involves the reaction of an α-haloketone with a thiourea derivative.

General Synthesis Workflow

The logical flow for the synthesis of 2-guanidinothiazoles, including the target compound, is depicted in the following workflow diagram.

Caption: General workflow for the synthesis of 4-Methylthiazol-2-ylguanidine hydrochloride.

Experimental Protocol: Synthesis of 2-Guanidinothiazoles (Representative)

The following protocol is a representative example of the Hantzsch thiazole synthesis for preparing 2-guanidinothiazole derivatives and can be adapted for the synthesis of 4-Methylthiazol-2-ylguanidine hydrochloride.

Materials:

-

1-Chloroacetone (1.0 equivalent)

-

Amidinothiourea (1.0 equivalent)

-

Acetone (solvent)

-

Ethanol (for crystallization)

-

Hydrochloric acid (for salt formation)

Procedure:

-

A solution of 1-chloroacetone in acetone is prepared in a reaction vessel equipped with a stirrer and a cooling system.

-

Amidinothiourea is added portion-wise to the cooled acetone solution with continuous stirring.

-

The reaction mixture is stirred at a controlled temperature (e.g., 0-5 °C) for several hours to overnight.

-

The precipitated solid is collected by filtration and washed with cold acetone.

-

The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified 2-guanidino-4-methylthiazole.

-

To obtain the hydrochloride salt, the purified product is dissolved in a minimal amount of a suitable solvent and treated with a stoichiometric amount of hydrochloric acid.

-

The resulting hydrochloride salt is then isolated by filtration or evaporation of the solvent.

Biological Activity and Mechanism of Action

As an impurity of Famotidine, 4-Methylthiazol-2-ylguanidine hydrochloride has not been extensively studied for its own biological activity. However, based on its structural similarity to Famotidine, it is reasonable to hypothesize that it may act as a weak histamine H₂-receptor antagonist.[][15]

Famotidine exerts its therapeutic effect by competitively inhibiting the binding of histamine to H₂ receptors on the basolateral membrane of gastric parietal cells.[1][] This action blocks the downstream signaling cascade that leads to the secretion of gastric acid.

Signaling Pathway of Histamine H₂ Receptor

The binding of histamine to the H₂ receptor, a G-protein coupled receptor (GPCR), activates a signaling cascade that results in the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA), ultimately leading to the activation of the proton pump (H+/K+ ATPase) and acid secretion.[16] Famotidine blocks this pathway. It is presumed that 4-Methylthiazol-2-ylguanidine hydrochloride, if active, would interact with the same receptor.

Caption: Presumed signaling pathway of histamine H₂ receptor antagonism.

Quantitative Data

| Parameter | Value (for Famotidine) | Reference |

| Mechanism of Action | Histamine H₂ Receptor Antagonist | [1][] |

| Bioavailability (oral) | 40-45% | [] |

| Protein Binding | 15-20% | [] |

| Onset of Action | Within 1 hour | [1] |

| Duration of Action | 10-12 hours | [] |

| Elimination Half-life | 2.5-3.5 hours | [] |

Conclusion

4-Methylthiazol-2-ylguanidine hydrochloride is a molecule of interest primarily from a pharmaceutical manufacturing and quality control perspective, being a known impurity in the synthesis of Famotidine. Its history is one of analytical detection rather than therapeutic discovery. While its biological activity is not well-characterized, its structural similarity to Famotidine suggests a potential for weak histamine H₂-receptor antagonism. The provided synthetic protocols and pathway diagrams offer a foundational understanding for researchers in drug development and analytical chemistry who may encounter this compound in their work with Famotidine or related 2-guanidinothiazole structures. Further research would be necessary to fully elucidate any intrinsic biological activity of this compound.

References

- 1. Famotidine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Famotidine Impurities | SynZeal [synzeal.com]

- 7. Famotidine Impurity 1 : Venkatasai Life Sciences [venkatasailifesciences.com]

- 8. prepchem.com [prepchem.com]

- 9. EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B - Google Patents [patents.google.com]

- 10. CN101081839B - Refining technique of famotidine raw material - Google Patents [patents.google.com]

- 11. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Famotidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 16. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Methylthiazol-2-ylguanidine hydrochloride: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of pharmaceutical development, the strategic selection and thorough understanding of intermediates are paramount to the successful synthesis of active pharmaceutical ingredients (APIs). 4-Methylthiazol-2-ylguanidine hydrochloride, a heterocyclic compound featuring a thiazole ring and a guanidinium group, has emerged as a significant building block in medicinal chemistry. Its structural motifs are present in a variety of biologically active molecules, making it a valuable precursor for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of 4-Methylthiazol-2-ylguanidine hydrochloride, encompassing its physicochemical properties, synthesis, role in drug development, and analytical methods for its quality control.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its effective use in synthesis and for ensuring the quality and purity of the final API.

| Property | Value | Source(s) |

| Chemical Name | 1-(4-Methyl-1,3-thiazol-2-yl)guanidine hydrochloride | [1] |

| CAS Number | 100599-91-5 | [1][2] |

| Molecular Formula | C₅H₉ClN₄S | [2] |

| Molecular Weight | 192.67 g/mol | [2] |

| Melting Point | 198-200°C | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water | [2] |

| Storage Temperature | Refrigerator | [2] |

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons, a singlet for the vinyl proton on the thiazole ring, and broad signals for the guanidinium protons.

-

¹³C NMR: The spectrum would display signals for the methyl carbon, the carbons of the thiazole ring, and the carbon of the guanidinium group.

-

FTIR: Characteristic absorption bands would be observed for N-H stretching of the guanidinium group, C=N stretching of the thiazole and guanidinium groups, and C-H stretching of the methyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₅H₈N₄S) and characteristic fragmentation patterns.

Synthesis and Manufacturing

The synthesis of 4-Methylthiazol-2-ylguanidine hydrochloride is typically achieved through a variation of the Hantzsch thiazole synthesis.[4][5] This well-established method involves the condensation of an α-haloketone with a thiourea derivative.

Conceptual Synthesis Workflow

Caption: A simplified workflow for the synthesis of 4-Methylthiazol-2-ylguanidine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for the synthesis of 2-guanidinothiazole derivatives.

-

Reaction Setup: To a stirred solution of aminoguanidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add 1-chloropropan-2-one (1 equivalent) dropwise at room temperature.

-

Reaction: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 4-Methylthiazol-2-ylguanidine hydrochloride as a crystalline solid.

Role in Drug Development

The guanidinium group and the thiazole ring are both privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The guanidinium group, being protonated at physiological pH, can engage in strong ionic interactions and hydrogen bonding with biological targets. The thiazole ring serves as a versatile scaffold that can be readily functionalized.

Mechanism of Action as a Pharmaceutical Intermediate

4-Methylthiazol-2-ylguanidine hydrochloride serves as a key building block for the construction of more complex molecules. The primary amino groups of the guanidinium moiety and the potential for functionalization of the thiazole ring are the key reactive sites.

In the context of synthesizing analogs of the H₂ receptor antagonist Famotidine, a related intermediate, 2-guanidino-4-chloromethylthiazole hydrochloride, is utilized.[6] 4-Methylthiazol-2-ylguanidine hydrochloride could be employed in a similar fashion to synthesize analogs where the chloromethyl group is replaced by a methyl group, potentially altering the pharmacokinetic and pharmacodynamic properties of the resulting molecule.

Illustrative Reaction Scheme

Caption: General reaction scheme illustrating the role of the guanidino group as a nucleophile.

Analytical Methods for Quality Control

Ensuring the purity and quality of pharmaceutical intermediates is a critical aspect of drug manufacturing, mandated by regulatory agencies worldwide.[7][8] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like 4-Methylthiazol-2-ylguanidine hydrochloride.[9]

Proposed HPLC Method for Purity Determination

This hypothetical method is based on common practices for the analysis of polar, basic compounds.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all impurities. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 230 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is suitable for its intended purpose.[9] The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Impurity Profiling

Impurity profiling is the identification, and quantification of impurities in a drug substance.[7][8] Potential impurities in 4-Methylthiazol-2-ylguanidine hydrochloride could include:

-

Unreacted starting materials (e.g., 1-chloropropan-2-one, aminoguanidine).

-

By-products from side reactions.

-

Degradation products formed during synthesis or storage.

Hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for the identification and structural elucidation of unknown impurities.[8]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 4-Methylthiazol-2-ylguanidine hydrochloride. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling guanidine derivatives should be followed.[3][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Methylthiazol-2-ylguanidine hydrochloride is a valuable pharmaceutical intermediate with significant potential in the synthesis of novel therapeutic agents. Its unique combination of a reactive guanidinium group and a versatile thiazole scaffold makes it an attractive building block for medicinal chemists. A thorough understanding of its synthesis, physicochemical properties, and analytical methods for quality control is essential for its effective utilization in drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this important compound, emphasizing the principles of scientific integrity and technical expertise.

References

- 1. chemicea.com [chemicea.com]

- 2. Cas 100599-91-5,4-METHYLTHIAZOL-2-YLGUANIDINE HYDROCHLORIDE | lookchem [lookchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 4-Methylthiazole(693-95-8) 1H NMR spectrum [chemicalbook.com]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. soeagra.com [soeagra.com]

- 9. tpcj.org [tpcj.org]

- 10. rsc.org [rsc.org]

Spectroscopic Characterization of 4-Methylthiazol-2-ylguanidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The structural features of 4-Methylthiazol-2-ylguanidine hydrochloride—a substituted thiazole ring, a methyl group, and a guanidinium group—give rise to a predictable spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.[4] Samples are typically dissolved in a deuterated solvent, such as DMSO-d₆ or D₂O, for analysis.[5][6]

Expected ¹H NMR Data (Reference Solvent: DMSO-d₆) The proton NMR spectrum is anticipated to show distinct signals for the thiazole ring proton, the methyl protons, and the exchangeable protons of the guanidinium group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Guanidinium N-H | 7.0 - 9.0 | Broad Singlet | Chemical shift and peak shape are highly dependent on concentration, temperature, and residual water. |

| Thiazole C5-H | 6.8 - 7.5 | Singlet | The aromatic proton on the thiazole ring.[3] |

| Methyl C4-CH₃ | 2.3 - 2.6 | Singlet | Aliphatic protons of the methyl group attached to the thiazole ring. |

Expected ¹³C NMR Data (Reference Solvent: DMSO-d₆) The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Thiazole C2 (attached to guanidinium) | 165 - 175 | Quaternary carbon, typically deshielded. |

| Guanidinium C | 155 - 165 | Characteristic signal for the central carbon of a guanidinium group.[1] |

| Thiazole C4 | 145 - 155 | Quaternary carbon attached to the methyl group. |

| Thiazole C5 | 110 - 120 | Protonated aromatic carbon. |

| Methyl C | 15 - 20 | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum for the guanidinium salt is expected to be dominated by vibrations from the N-H, C=N, and thiazole ring moieties.[2]

Expected IR Absorption Bands (ATR-FTIR)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Guanidinium) | 3100 - 3400 | Strong, Broad |

| C-H Stretching (Aromatic & Aliphatic) | 2900 - 3100 | Medium-Weak |

| C=N Asymmetric Stretching (Guanidinium CN₃ core) | 1630 - 1680 | Strong |

| N-H Bending | 1550 - 1650 | Strong-Medium |

| Thiazole Ring Vibrations | 1400 - 1600 | Medium |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and ionic compounds like hydrochloride salts.[7][8] It is expected to show the molecular ion of the cationic part of the molecule.

Expected ESI-MS Data (Positive Ion Mode)

| Ion | Calculated m/z | Notes |

| [C₅H₈N₄S]⁺ | 156.05 | The molecular ion of the 4-Methylthiazol-2-ylguanidine cation. |

| [M+H]⁺ (of the free base) | 157.06 | This corresponds to the protonated free base, which is identical in mass to the cation. |

Fragmentation: Tandem MS (MS/MS) would likely show fragmentation of the thiazole ring and potential loss of ammonia or cyanamide fragments from the guanidine group.[9]

Experimental Protocols

The following sections describe generalized but detailed protocols for acquiring the spectroscopic data discussed above.

NMR Sample Preparation and Acquisition

-

Sample Preparation :

-

Weigh approximately 5-10 mg of 4-Methylthiazol-2-ylguanidine hydrochloride for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[10]

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as the N-H protons of the guanidinium group are exchangeable and will not be observed in D₂O.

-

Vortex the vial until the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.[4][10]

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon atoms.

-

ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a widely used technique for solid and liquid samples that requires minimal preparation.[11][12][13]

-

Background Collection : Ensure the ATR crystal (typically diamond) is clean.[14] Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis :

-

Place a small amount of the solid 4-Methylthiazol-2-ylguanidine hydrochloride powder directly onto the ATR crystal, ensuring it completely covers the crystal surface.[15]

-

Apply pressure using the built-in press to ensure firm contact between the sample and the crystal.[11]

-

Collect the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Cleaning : After analysis, release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[14]

ESI-Mass Spectrometry Protocol

ESI-MS is highly sensitive and requires dilute, salt-free solutions for optimal performance.[16]

-

Sample Preparation :

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile/water.

-

Perform a serial dilution to achieve a final concentration of approximately 1-10 µg/mL.[16] High concentrations can lead to signal suppression and source contamination.

-

Place the final solution into a standard mass spectrometry vial.[16]

-

-

Data Acquisition :

-

The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[7]

-

Operate the mass spectrometer in positive ion mode.

-

A high voltage (e.g., 3-5 kV) is applied to the ESI needle to generate a fine spray of charged droplets.[17]

-

As the solvent evaporates, ions are transferred into the gas phase and enter the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[17][18]

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like 4-Methylthiazol-2-ylguanidine hydrochloride.

Caption: General workflow for the synthesis and structural confirmation of a chemical compound.

References

- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. depts.washington.edu [depts.washington.edu]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. web.uvic.ca [web.uvic.ca]

- 11. agilent.com [agilent.com]

- 12. mt.com [mt.com]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. gammadata.se [gammadata.se]

- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

4-Methylthiazol-2-ylguanidine Hydrochloride: A Core Scaffold for Novel Anticancer Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective anticancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, heterocyclic compounds containing the thiazole and guanidine moieties have emerged as privileged structures due to their versatile biological activities. This technical guide focuses on the synthesis, potential applications, and underlying mechanisms of anticancer agents derived from the 4-methylthiazol-2-ylguanidine hydrochloride core. This scaffold combines the established pharmacological relevance of the 2-aminothiazole ring with the unique chemical properties of the guanidinium group, offering a promising starting point for the development of next-generation oncology drugs.

Synthesis of the Core Scaffold: 4-Methylthiazol-2-ylguanidine Hydrochloride

The synthesis of 4-methylthiazol-2-ylguanidine hydrochloride is a multi-step process that begins with the formation of its precursor, 2-amino-4-methylthiazole, followed by a guanidinylation reaction.

Synthesis of 2-Amino-4-methylthiazole

The most common and well-established method for synthesizing 2-amino-4-methylthiazole is the Hantzsch thiazole synthesis. This involves the reaction of chloroacetone with thiourea.[1]

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole [1]

-

Reaction Setup: Suspend thiourea (1 mole) in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

Addition of Chloroacetone: While stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

Reflux: Heat the resulting yellow solution to reflux for 2 hours.

-

Basification and Extraction: Cool the reaction mixture and, with continuous stirring, add solid sodium hydroxide (200 g) while cooling the flask. Separate the upper oily layer. Extract the aqueous layer three times with a total of 300 mL of ether.

-

Drying and Distillation: Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide. Filter and remove the ether by distillation.

-

Purification: Distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole.

Guanidinylation of 2-Amino-4-methylthiazole

The conversion of the 2-amino group to a 2-guanidino group can be achieved through various guanidinylation methods. A common approach involves the use of cyanamide or its derivatives. Other methods include the use of reagents like N,N'-di-Boc-S-methylisothiourea.[2]

Experimental Protocol: Guanidinylation using Cyanamide (General Procedure)

-

Reaction Setup: Dissolve 2-amino-4-methylthiazole in a suitable solvent such as water or an alcohol.

-

Addition of Cyanamide: Add an aqueous solution of cyanamide to the reaction mixture. The reaction is often catalyzed by the addition of an acid, leading to the formation of the hydrochloride salt.

-

Reaction Conditions: Heat the mixture under reflux for several hours.

-